[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C15H14F3N |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-1-(3-fluoro-4-methylphenyl)methanamine |
InChI |
InChI=1S/C15H14F3N/c1-10-2-3-11(6-14(10)17)8-19-9-12-4-5-13(16)15(18)7-12/h2-7,19H,8-9H2,1H3 |
InChI Key |
NFDKKFCQYCEGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Suzuki–Miyaura coupling reactions. These reactions are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl rings.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated aromatic compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of [(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with molecular targets through its fluorinated phenyl rings. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key Observations:
- Electronic Effects: Fluorine atoms in the target compound enhance polarity and metabolic stability compared to non-fluorinated analogs. The methyl group in the 4-position may slow oxidative metabolism .
- Heterocyclic vs.
- Schiff Bases : Imine derivatives (e.g., ) are less stable than amines but serve as intermediates in synthesis.
Analogs :
- Pyrazole-containing amine () : Likely synthesized via nucleophilic substitution between halobenzyl derivatives and pyrazole-methylamines.
- Triazolopyrimidine () : Built through multi-step heterocycle formation, involving cyclization and Suzuki coupling.
- Schiff Base () : Formed via condensation of 4-fluoroaniline and 4-methoxybenzaldehyde under anhydrous conditions.
Activity Trends:
- Substituent Position: Meta-fluorine in the target compound may reduce toxicity compared to para-substituted carcinogens (e.g., 4-dimethylaminoazobenzene derivatives ).
- Heterocycles : Triazolopyrimidines () exhibit broader kinase inhibition than simple benzylamines due to extended π-stacking.
Physicochemical Properties
Biological Activity
[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is a fluorinated aromatic amine with the molecular formula C15H14F3N. This compound has garnered attention due to its potential applications in medicinal chemistry and its biological activity, particularly in the context of drug development and biochemical research.
The compound is characterized by its unique structure, which includes multiple fluorine substituents on the phenyl rings. These substitutions significantly influence its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3N |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | N-[(3,4-difluorophenyl)methyl]-1-(3-fluoro-4-methylphenyl)methanamine |
| InChI Key | NFDKKFCQYCEGHD-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves Suzuki–Miyaura coupling reactions , which are favored for their mild conditions and versatility in introducing functional groups. The reaction employs palladium catalysts to couple boron reagents with halogenated aromatic compounds, resulting in the desired amine product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorinated phenyl rings enhance binding affinity and specificity, potentially making it a candidate for therapeutic applications. The exact mechanism can vary depending on the target but often involves modulation of signaling pathways or inhibition of enzymatic activity.
Biological Activity and Applications
Research indicates that fluorinated compounds like this compound may exhibit significant biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial secretion systems, impacting pathogen virulence .
- Pharmacological Potential : Its ability to modulate biological pathways makes it a candidate for further investigation in drug development, particularly in targeting diseases associated with dysfunctional signaling pathways.
Case Studies and Research Findings
- Inhibition of Type III Secretion System : A study examined the effects of similar compounds on bacterial secretion systems. The findings indicated that certain fluorinated amines could significantly reduce secretion levels at high concentrations (50 µM), suggesting potential use as antimicrobial agents .
- Fluorinated Compounds in Drug Development : Research has shown that the introduction of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. This property is crucial for developing effective therapeutics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| [(3,4-Difluorophenyl)methyl][(4-methylphenyl)methyl]amine | Lacks additional fluorine on the second phenyl ring | Reduced activity |
| This compound | Contains two fluorinated rings | Enhanced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
